2',5'-Dimethoxy-3-methylbutyrophenone
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Overview
Description
2’,5’-Dimethoxy-3-methylbutyrophenone is an organic compound with the molecular formula C13H18O3. It is characterized by the presence of two methoxy groups and a methyl group attached to a butyrophenone backbone. This compound is often used in chemical research and has various applications in different scientific fields.
Preparation Methods
The synthesis of 2’,5’-Dimethoxy-3-methylbutyrophenone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethoxybenzaldehyde and 3-methylbutyryl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like dichloromethane. A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2,5-dimethoxybenzaldehyde is reacted with 3-methylbutyryl chloride in the presence of triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The crude product is purified by column chromatography to obtain pure 2’,5’-Dimethoxy-3-methylbutyrophenone.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow processes.
Chemical Reactions Analysis
2’,5’-Dimethoxy-3-methylbutyrophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents like hydrobromic acid to form brominated derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydrobromic acid, sodium methoxide.
Major products formed from these reactions include carboxylic acids, alcohols, and brominated derivatives.
Scientific Research Applications
2’,5’-Dimethoxy-3-methylbutyrophenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: This compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2’,5’-Dimethoxy-3-methylbutyrophenone involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
2’,5’-Dimethoxy-3-methylbutyrophenone can be compared with similar compounds such as:
2,5-Dimethoxybenzaldehyde: Shares the methoxy groups but lacks the butyrophenone backbone.
3-Methylbutyrophenone: Lacks the methoxy groups but has a similar butyrophenone structure.
2,5-Dimethoxy-4-methylbenzaldehyde: Similar methoxy and methyl groups but different positioning on the benzene ring.
The uniqueness of 2’,5’-Dimethoxy-3-methylbutyrophenone lies in its specific combination of functional groups and its versatile reactivity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-methylbutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-9(2)7-12(14)11-8-10(15-3)5-6-13(11)16-4/h5-6,8-9H,7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNKLWFXJDRSSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=C(C=CC(=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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